molecular formula C19H14N4O2 B4762697 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4762697
M. Wt: 330.3 g/mol
InChI Key: AURHMEYKPVQDHN-UHFFFAOYSA-N
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Description

6-(2-Furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a 2-furyl group at position 6 and a phenyl group at position 2. This scaffold is synthesized via multicomponent reactions (MCRs) under solvent-free or catalytic conditions. For instance, solvent-free methods using sulfamic acid or iron fluoride catalysts enable efficient cyclocondensation of heterocyclic amines, aldehydes, and 1,3-diketones . Copper-based catalysts like Cu@HAP@KIT-6 further enhance reaction efficiency, achieving yields of 88–97% under mild conditions .

Properties

IUPAC Name

6-(furan-2-yl)-2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-16-10-13(17-7-4-8-25-17)9-15-14(16)11-23-19(20-15)21-18(22-23)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURHMEYKPVQDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=CC=C4)N=C21)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Furyl ketones, furyl alcohols.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: This compound can serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, preventing its normal function and thereby inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazoloquinazolinones

Key analogs differ in substituents at positions 2, 6, and 9, altering physicochemical and bioactive properties:

Compound Name Substituents (Position) Molecular Weight logP Key Features Reference
Target Compound 2-Ph, 6-(2-furyl) 357.37 2.8* Moderate lipophilicity; furyl enhances π-π interactions
9-(2-Chlorophenyl)-6,6-dimethyl analog 2-Cl, 6,6-diMe 328.80 3.34 Higher lipophilicity; chloro group improves receptor binding affinity
6-(4-Fluorophenyl)-9-phenyl analog 6-(4-FPh), 9-Ph 358.40 3.1* Fluorine increases metabolic stability
9-(4-Hydroxyphenyl)-6,6-dimethyl analog 9-(4-OHPh), 6,6-diMe 340.38 2.5* Hydroxyl group enhances solubility; used in catalyst efficiency studies

Notes:

  • Hydroxyphenyl derivatives (e.g., 9-(4-hydroxyphenyl)) demonstrate improved aqueous solubility (logSw ≈ -3.47) , making them preferable for in vitro assays.
Pharmacological Activity Comparison

The 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one scaffold (e.g., compound 7a in ) acts as a selective RXFP4 agonist, with EC₅₀ values in the low micromolar range for cAMP inhibition. Structural modifications, such as introducing a 2-chlorophenyl group, enhance potency by 3-fold compared to the parent scaffold . In contrast, the target compound’s 2-furyl substituent may prioritize interactions with polar residues in enzymatic targets, though specific bioactivity data remain unreported.

Key Findings :

  • Copper-based catalysts outperform traditional methods, reducing reaction times by 50% .
  • NGPU’s reusability aligns with green chemistry principles, though yields are marginally lower than Cu@HAP@KIT-6 .

Comparison with Related Heterocyclic Systems

Triazoloquinazolinones vs. Imidazoquinazolines
  • Triazoloquinazolinones (e.g., target compound): The 1,2,4-triazole ring enhances thermal stability and hydrogen-bonding capacity, favoring solid-state interactions .
  • Imidazoquinazolines (e.g., imidazo[4,5-g]quinazolines): Broader π-conjugation improves fluorescence properties but reduces metabolic stability .
Triazoloquinazolinones vs. Pyrazoloquinazolinones
  • Pyrazolo[1,5-a]quinazolin-6(7H)-ones () exhibit regioselectivity in microwave-assisted synthesis but lack the triazole ring’s catalytic versatility .

Biological Activity

The compound 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the triazoloquinazolinone family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique fused triazoloquinazolinone structure characterized by the presence of a furyl group and a phenyl substituent. Its molecular formula is C15H12N4OC_{15}H_{12}N_4O, and it exhibits significant structural complexity that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit promising anticancer activity. For instance, a structure-activity relationship (SAR) analysis highlighted that modifications on the triazoloquinazolinone scaffold can enhance potency against specific cancer targets such as Polo-like kinase 1 (Plk1) .

In vitro assays showed that certain derivatives could induce mitotic arrest in cancer cells, indicating their potential as therapeutic agents. The compound's ability to interact selectively with Plk1 suggests it could be developed further as an anticancer drug.

Table 1: Inhibitory Activity of Triazoloquinazolinone Derivatives on Plk1

CompoundIC50 (μM)Mechanism of Action
Compound A4.4Inhibition of Plk1 PBD
Compound B10.0Induction of apoptosis
6-(2-furyl)-2-phenyl...>100Requires prodrug activation

Antimicrobial Activity

Additionally, triazoloquinazolinones have been evaluated for their antimicrobial properties. Some studies indicate that these compounds possess activity against various bacterial strains, although specific data on the furyl-substituted variant remains limited.

Case Studies

  • Study on Plk1 Inhibition : A recent investigation assessed the efficacy of several triazoloquinazolinones in inhibiting Plk1. The study found that while some derivatives exhibited low micromolar activity, others required higher concentrations to achieve similar effects .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest favorable interactions with key proteins involved in cell cycle regulation and apoptosis .

Q & A

Q. Methodological Answer :

  • NMR : 1H^1H and 13C^13C NMR identify hydrogen environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbon backbone .
  • IR : Stretching frequencies for C=O (1680–1700 cm1^{-1}) and triazole N–N (1450–1500 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C19_{19}H16_{16}N4_{4}O2_{2}, expected m/z 332.13) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer :
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like microbial enzymes or cancer-associated receptors. For instance, the furyl group’s π-π stacking with tyrosine residues in bacterial dihydrofolate reductase explains antimicrobial activity . Density functional theory (DFT) calculates charge distribution, revealing electrophilic regions (e.g., triazole N2) prone to nucleophilic attacks, guiding derivatization strategies .

Basic: What biological activities are reported for triazoloquinazolinone derivatives?

Q. Methodological Answer :

  • Antimicrobial : MIC values of 2–8 µg/mL against Staphylococcus aureus due to enzyme inhibition (e.g., dihydrofolate reductase) .
  • Anticancer : IC50_{50} of 10–25 µM against HeLa cells via apoptosis induction .
  • Anti-inflammatory : COX-2 inhibition (40–60% at 50 µM) linked to phenyl substituent interactions .

Advanced: How to design experiments to resolve contradictions in reported bioactivity data?

Q. Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT for cytotoxicity) to eliminate variability .
  • Dose-Response Curves : Compare EC50_{50} values across studies; discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., fluorometric assays) alongside cellular activity to distinguish direct vs. indirect effects .

Basic: How is purity assessed during synthesis, and what challenges arise?

Q. Methodological Answer :

  • HPLC : Purity >95% confirmed using C18 columns (UV detection at 254 nm).
  • Melting Point : Sharp ranges (e.g., 210–212°C) indicate homogeneity.
    Challenges include residual solvents (e.g., acetic acid) and diastereomer separation, addressed via recrystallization (ethanol/water mixtures) or chiral chromatography .

Advanced: What strategies improve stability of this compound under physiological conditions?

Q. Methodological Answer :

  • pH Buffering : Stability in pH 7.4 PBS is enhanced by substituting electron-withdrawing groups (e.g., -CF3_3) to reduce hydrolysis .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents degradation during storage .
  • Prodrug Design : Esterification of the quinazolinone carbonyl improves oral bioavailability .

Basic: What substituent modifications enhance biological activity?

Q. Methodological Answer :

  • Furyl vs. Thienyl : Furyl improves solubility, while thienyl enhances antimicrobial potency via sulfur-mediated interactions .
  • Phenyl Substituents : Electron-donating groups (e.g., -OCH3_3) at the para position increase COX-2 affinity .

Advanced: How to address discrepancies in enzymatic vs. cellular activity data?

Q. Methodological Answer :

  • Permeability Assays : Use Caco-2 monolayers to assess cellular uptake; poor permeability may explain weak cellular activity despite strong enzyme inhibition .
  • Metabolite Screening : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) not accounted for in in vitro enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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